1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s functional groups, isomers, and stereochemistry are also described.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product.Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the compound’s functional groups, stereochemistry, and molecular conformation.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with different reagents, under different conditions, and with different catalysts. The products of these reactions can provide information about the compound’s reactivity and mechanism of reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. These properties can be measured experimentally and are often used to identify and characterize the compound.Safety And Hazards
The safety and hazards of a compound are determined by its toxicity, flammability, and reactivity. This information is usually available in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
Future directions could involve further studies to better understand the compound’s properties, synthesis of analogs to improve its properties, or development of new applications for the compound.
Please note that the above is a general approach and the specific details would depend on the particular compound being studied. For “1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide”, more specific information might be available in scientific literature or databases. If you have access to these resources, they could be very helpful. If you need help understanding any information you find, feel free to ask!
properties
IUPAC Name |
1-(3-aminophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-14(2)7-6-13-17(15,16)9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXVTCZQUZJNJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)CC1=CC(=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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